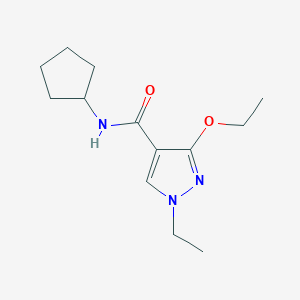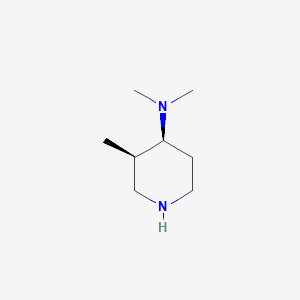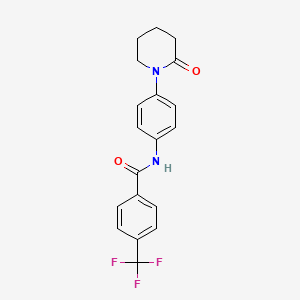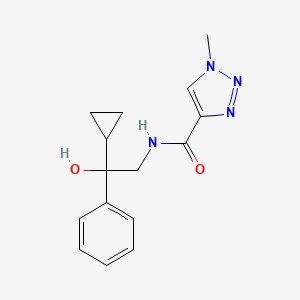
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C16H22FN7O and its molecular weight is 347.398. The purity is usually 95%.
BenchChem offers high-quality 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Exposure and Health Impacts
Exposure to Endocrine Disruptors
Bisphenol A (BPA) and similar compounds are extensively studied for their presence in the environment and potential health impacts. For example, studies have measured urinary concentrations of BPA and nonylphenol in human populations to understand exposure levels. These compounds, used in manufacturing plastics and epoxy resins, are of concern due to their endocrine-disrupting capabilities and widespread use in consumer products (Calafat et al., 2004; Pirard et al., 2012).
Health Effects of Phenolic Compounds
Research also focuses on the health effects of various phenolic compounds, including BPA and triclosan, examining their associations with diseases like heart disease and their impact on obesity. These studies contribute to our understanding of how chemical exposure can influence health outcomes in the general population (Melzer et al., 2010; Carwile & Michels, 2011).
Urinary Biomarkers of Exposure
Investigations into the urinary metabolites of various pharmaceuticals and environmental compounds provide insights into human exposure and the metabolic pathways involved in their processing. These studies help in the assessment of human exposure to a broad range of substances, including those with potential health implications (Balani et al., 1995).
特性
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN7O/c1-10-6-7-11(8-12(10)17)19-16(25)18-9-13-20-14(23(2)3)22-15(21-13)24(4)5/h6-8H,9H2,1-5H3,(H2,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMONZSNFAUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)







![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)

